

### **Chemical structure of Eribaxaban**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Eribaxaban |           |
| Cat. No.:            | B1671049   | Get Quote |

## **Chemical Identity and Structure**

**Eribaxaban** is a synthetic organic compound belonging to the class of pyrrolidines.[1] It was developed by Pfizer as an anticoagulant for the prevention and treatment of venous thromboembolism.[2][3] The development of **Eribaxaban** was discontinued during Phase II clinical trials.[1][4][5]

Chemical Name (IUPAC): (2R,4R)-1-N-(4-chlorophenyl)-2-N-[2-fluoro-4-(2-oxo-1-pyridinyl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide[1][5][6]

SMILES (Simplified Molecular Input Line Entry System):CO[C@@H]1C--INVALID-LINK--C(=O)NC2=CC=C(C=C2)CI)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F[1][3][5][7][8]

**Chemical Structure:** 



Image Source: PubChem CID 11634458.[1]

# Physicochemical and Pharmacological Data

The key physicochemical and pharmacological properties of **Eribaxaban** are summarized in the table below. This data is crucial for understanding its behavior in biological systems.



| Property                | Value         | Source(s)          |
|-------------------------|---------------|--------------------|
| Molecular Formula       | C24H22CIFN4O4 | [1][2][5][6][7][8] |
| Molecular Weight        | 484.91 g/mol  | [1][2][6][7][8]    |
| CAS Number              | 536748-46-6   | [2][5][6][7][8]    |
| PubChem CID             | 11634458      | [1][5][7]          |
| Ki (Factor Xa)          | 0.32 nM       | [8]                |
| LogP (XlogP)            | 2.9           | [5]                |
| Hydrogen Bond Donors    | 2             | [5]                |
| Hydrogen Bond Acceptors | 5             | [5]                |
| Rotatable Bond Count    | 5             | [5]                |

#### **Mechanism of Action**

**Eribaxaban** is a direct, orally active inhibitor of coagulation Factor Xa (FXa).[1][2][8] FXa is a critical enzyme in the coagulation cascade, where it catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[9] By directly binding to the active site of FXa, **Eribaxaban** blocks this conversion, thereby inhibiting the amplification of the coagulation cascade and subsequent thrombus formation.[9][10] Unlike indirect FXa inhibitors, direct inhibitors like **Eribaxaban** can inhibit both free FXa and FXa bound within the prothrombinase complex.[9] [10]

The following diagram illustrates the position of **Eribaxaban**'s action within the coagulation cascade.





Click to download full resolution via product page

Fibrin



Caption: **Eribaxaban** directly inhibits Factor Xa, a key enzyme in the common pathway of the coagulation cascade.

## **Experimental Protocols**

Detailed, publicly available experimental protocols for the synthesis of **Eribaxaban** are scarce due to its proprietary nature and discontinued development. However, a general understanding of its evaluation can be derived from its classification as a direct FXa inhibitor.

In Vitro Factor Xa Inhibition Assay (General Protocol):

A typical experimental workflow to determine the inhibitory constant (Ki) of a compound like **Eribaxaban** against Factor Xa would involve the following steps.



Click to download full resolution via product page

Caption: A generalized workflow for determining the in-vitro inhibitory activity of **Eribaxaban** against Factor Xa.

- Reagents and Materials:
  - Purified human Factor Xa
  - A specific chromogenic substrate for Factor Xa (e.g., S-2222)



- Eribaxaban (test compound)
- Assay buffer (e.g., Tris-HCl with NaCl and CaCl<sub>2</sub>)
- 96-well microplate
- Microplate reader
- Procedure:
  - 1. Serial dilutions of **Eribaxaban** are prepared in the assay buffer.
  - 2. A fixed concentration of human Factor Xa is added to the wells of the microplate containing the different concentrations of **Eribaxaban**.
  - 3. The plate is incubated for a defined period to allow the inhibitor to bind to the enzyme.
  - 4. The chromogenic substrate is added to each well to start the reaction.
  - 5. The absorbance at 405 nm is measured kinetically using a microplate reader. The rate of color development is proportional to the FXa activity.
- Data Analysis:
  - The initial reaction velocities are calculated from the linear portion of the absorbance curves.
  - 2. The percent inhibition is calculated for each concentration of **Eribaxaban**.
  - 3. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
  - 4. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its Michaelis-Menten constant (Km).

In Vivo Antithrombotic Activity (General Protocol):



Animal models are used to assess the efficacy of anticoagulant compounds. A common model involves inducing thrombosis in an artery or vein and then administering the test compound to measure its effect on thrombus formation. For **Eribaxaban**, a study in pigs demonstrated that oral administration reduced platelet-rich thrombus formation.[8]

- Animal Model: Anesthetized animal (e.g., pig, rabbit, rat).[8]
- Thrombosis Induction: A section of an artery (e.g., carotid) is isolated, and thrombosis is induced, for example, by electrical injury or application of ferric chloride.
- Drug Administration: Eribaxaban is administered orally at various doses prior to the induction of thrombosis.[8]
- Measurement: The size and weight of the resulting thrombus are measured after a specific period.
- Analysis: The dose-dependent reduction in thrombus weight by Eribaxaban is determined and compared to a control group.

#### Conclusion

**Eribaxaban** is a potent and selective direct Factor Xa inhibitor with a well-defined chemical structure. While its clinical development was halted, the data gathered on its physicochemical properties and mechanism of action provide valuable insights for the design and development of new anticoagulant therapies. The experimental approaches outlined serve as a foundational methodology for the characterization of similar compounds in the field of hemostasis and thrombosis research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Eribaxaban | C24H22ClFN4O4 | CID 11634458 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. Eribaxaban | Factor Xa | TargetMol [targetmol.com]
- 3. eribaxaban | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Eribaxaban AdisInsight [adisinsight.springer.com]
- 5. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 6. medkoo.com [medkoo.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. XARELTO Mechanism of Action [jnjmedicalconnect.com]
- 10. The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure of Eribaxaban]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671049#chemical-structure-of-eribaxaban]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com